![molecular formula C14H20N2O4 B2402432 tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate CAS No. 1443979-31-4](/img/structure/B2402432.png)
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 1443979-31-4 . It has a molecular weight of 280.32 . The compound is usually stored at room temperature and is typically available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H20N2O4 . The InChI code for this compound is 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-17)12(18)15-10-7-5-4-6-8-10/h4-8,11,17H,9H2,1-3H3,(H,15,18)(H,16,19) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Pharmacological Properties
tert-Butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate and related compounds have been studied for their potential pharmacological properties. For instance, some phenyl N-substituted carbamates, including variants of tert-butyl carbamates, have shown antiarrhythmic and hypotensive activities. One specific compound demonstrated strong hypotensive action, while others exhibited antiarrhythmic activity comparable to the reference drug Propranolol (Chalina, Chakarova, & Staneva, 1998).
Role as a Synthetic Intermediate
tert-Butyl carbamates, such as this compound, are important intermediates in the synthesis of various biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is a key intermediate in the synthesis of omisertinib (AZD9291), an anticancer drug. The synthesis process involves multiple steps, including acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl carbamates has been studied for producing optically pure enantiomers. For instance, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate underwent lipase-catalyzed transesterification, leading to the production of both (R)- and (S)-enantiomers with high enantioselectivity. These enantiomers could then be transformed into corresponding 1-(2-aminophenyl)ethanols (Piovan, Pasquini, & Andrade, 2011).
In Organic Synthesis
tert-Butyl carbamates are versatile building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds are valuable in various chemical transformations, underscoring their importance as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl N-(1-anilino-3-hydroxy-1-oxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-17)12(18)15-10-7-5-4-6-8-10/h4-8,11,17H,9H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTNVMXCYRNXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
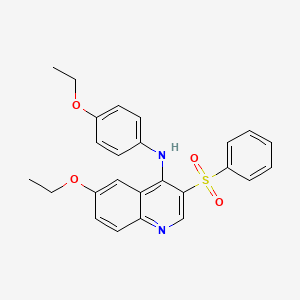
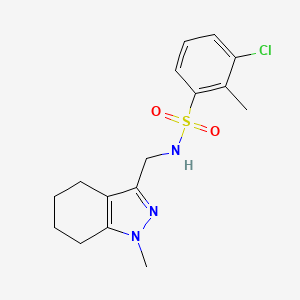
![Methyl 4-({6-[4-(methoxycarbonyl)phenoxy]hexyl}oxy)benzenecarboxylate](/img/structure/B2402351.png)
![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2402352.png)
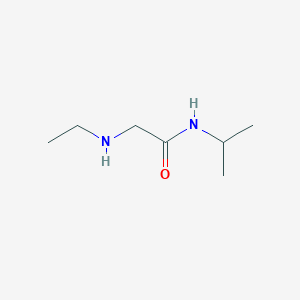
![7-(4-Bromophenyl)-2-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402355.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2402358.png)
![3,4,5-trimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2402359.png)
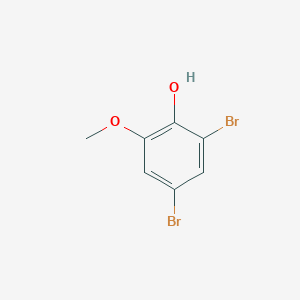

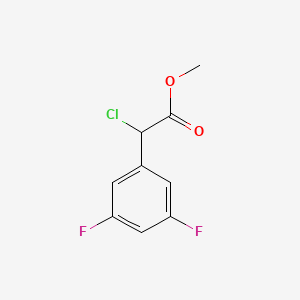

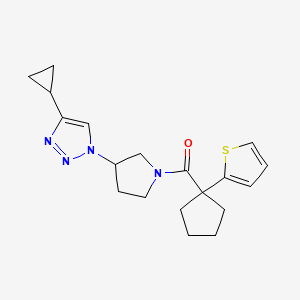
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)
